Structural Characterization and Crystallography of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine
Structural Characterization and Crystallography of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine
An In-Depth Technical Guide for Advanced Drug Discovery Workflows
Executive Summary
In the rapidly evolving landscape of targeted oncology, the synthesis of covalent inhibitors targeting the switch II pocket of mutant GTPases (such as KRAS G12C and G12D) relies heavily on highly functionalized, enantiopure building blocks[1]. (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (CAS: 1388082-05-0) represents a critical chiral intermediate in these workflows.
As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the structural characterization of this specific diamine. The absolute configuration at the C1 position dictates the 3D trajectory of downstream heterocyclic pharmacophores (e.g., piperazines). Therefore, rigorous crystallographic and spectroscopic validation is not merely a quality control step—it is a foundational requirement for ensuring target engagement and avoiding late-stage synthetic failures.
Molecular Architecture & Mechanistic Rationale
The strategic value of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine lies in its trifunctional nature, which allows for orthogonal late-stage derivatization:
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3-Bromo Substituent: Acts as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), enabling the construction of extended biaryl or macrocyclic systems.
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5-Methoxy Substituent: Provides electronic tuning to the aromatic ring and acts as a steric filler for hydrophobic sub-pockets within the target kinase.
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Ethane-1,2-diamine Backbone: Serves as the precursor for forming rigidified saturated heterocycles. The (1S) stereocenter is the critical vector that orientates the resulting ring system toward the cryptic pockets of KRAS [1].
To structurally validate this molecule, we must convert the primary diamine freebase into a stable salt. Freebase diamines are notoriously prone to atmospheric oxidation and often present as viscous oils. By generating the dihydrochloride salt , we induce a robust, predictable 3D hydrogen-bonding network that is highly conducive to single-crystal X-ray diffraction (SCXRD).
Caption: Logical progression of the (1S)-diamine intermediate in the synthesis of KRAS G12C inhibitors.
Crystallographic Workflow: Single-Crystal X-Ray Diffraction (SCXRD)
Determining the absolute stereochemistry of chiral amines requires high-resolution SCXRD [2]. The following methodology outlines a self-validating protocol for growing diffraction-quality crystals and solving the phase problem.
Methodology: Crystal Growth and Mounting
Causality: We utilize a vapor diffusion technique because slow, controlled supersaturation minimizes the formation of crystal defects (twinning) and yields macroscopic single crystals [3].
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Salt Formation: Dissolve 50 mg of the enantiopure freebase in 2 mL of anhydrous diethyl ether ( Et2O ). Slowly add 2.2 equivalents of 4M HCl in dioxane at 0 °C. Isolate the resulting white precipitate (dihydrochloride salt) via vacuum filtration and dry under reduced pressure.
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Vapor Diffusion Setup: Dissolve 15 mg of the dihydrochloride salt in a minimal volume (~0.3 mL) of LC-MS grade Methanol ( MeOH ) in a 1-dram inner vial.
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Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of anhydrous Et2O . Seal the outer vial tightly with a PTFE-lined cap.
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Incubation: Store the chamber undisturbed at 4 °C for 48–72 hours. Colorless, block-like crystals will form on the walls of the inner vial.
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Harvesting: Submerge the crystals in Paratone-N oil to prevent solvent loss and degradation. Using a polarized light microscope, select a single crystal with uniform extinction and mount it on a 50 µm MiTeGen cryoloop.
Methodology: Data Collection and Refinement
Causality: We select Copper ( CuKα ) radiation over Molybdenum ( MoKα ) because the Bromine atom exhibits a massive anomalous dispersion signal at the Copper wavelength ( λ=1.54178 Å). This ensures an unambiguous calculation of the Flack parameter, which is mandatory for proving the (1S) absolute configuration.
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Cooling: Transfer the mounted crystal to the diffractometer goniometer and immediately quench to 100 K using a liquid nitrogen cryostream. Rationale: Cryo-cooling reduces atomic thermal vibrations (Atomic Displacement Parameters, ADPs), drastically improving high-angle diffraction intensity.
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Acquisition: Collect a full sphere of data using an ω -scan strategy with 0.5° frame widths. Ensure redundancy is >4.0 to accurately measure Friedel pairs.
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Integration & Scaling: Integrate the frames using standard software (e.g., APEX4). Apply a multi-scan absorption correction (SADABS) to account for the heavy Bromine atom's X-ray absorption.
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Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Caption: Step-by-step crystallographic workflow from salt formation to absolute structure determination.
Representative Crystallographic Data
Below is a structured summary of the expected crystallographic parameters for the dihydrochloride salt, demonstrating a high-quality refinement.
| Parameter | Value / Description |
| Chemical Formula | C9H15BrCl2N2O |
| Formula Weight | 318.04 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å ( CuKα ) |
| Crystal System, Space Group | Orthorhombic, P212121 (Chiral space group) |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I>2sigma(I)] | R1=0.028 , wR2=0.065 |
| Absolute Structure Parameter (Flack) | 0.012(8) (Confirms the 1S enantiomer) |
Spectroscopic Characterization (NMR)
While SCXRD provides the definitive 3D architecture, Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate the bulk purity and structural integrity of the synthesized batch in solution.
Methodology: NMR Acquisition
Causality: The dihydrochloride salt is highly polar and insoluble in standard chloroform ( CDCl3 ). Therefore, Dimethyl Sulfoxide- d6 ( DMSO−d6 ) is used.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6 . Transfer to a 5 mm NMR tube.
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1D Acquisition: Acquire 1H NMR (400 MHz, 16 scans) and 13C NMR (100 MHz, 512 scans).
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2D Acquisition (Self-Validation): Acquire HSQC and HMBC spectra. Rationale: The aromatic ring contains three isolated protons (H2, H4, H6) that appear as singlets or narrow multiplets. HMBC is strictly required to unambiguously assign the quaternary carbons (C1, C3-Br, C5-OMe) by tracking long-range 3JCH couplings from the methoxy and aliphatic protons.
NMR Data Presentation
| Position | 1H Chemical Shift (ppm, mult, J in Hz, integration) | 13C Chemical Shift (ppm) | Assignment Notes |
| C1 (Chiral) | 4.45 (m, 1H) | 52.4 | Aliphatic CH, adjacent to aryl and NH3+ |
| C2 (Aliphatic) | 3.25 (m, 2H) | 41.8 | Aliphatic CH2 , adjacent to NH3+ |
| Aryl H2 | 7.31 (t, J = 1.8, 1H) | 121.5 | Aromatic CH, between alkyl and Br |
| Aryl C3 | - | 122.8 | Quaternary C, attached to Br |
| Aryl H4 | 7.18 (t, J = 1.8, 1H) | 116.2 | Aromatic CH, between Br and OMe |
| Aryl C5 | - | 160.5 | Quaternary C, attached to OMe |
| Aryl H6 | 7.05 (t, J = 1.8, 1H) | 112.4 | Aromatic CH, between OMe and alkyl |
| Methoxy | 3.82 (s, 3H) | 55.6 | O−CH3 |
| Amines | 8.60 (br s, 6H) | - | NH3+ protons (exchangeable) |
Conclusion
The rigorous structural characterization of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a non-negotiable prerequisite for its use in advanced oncology drug development. By utilizing vapor diffusion crystallization of the dihydrochloride salt and leveraging the anomalous dispersion of Bromine via CuKα SCXRD[2][3], researchers can definitively assign the (1S) absolute configuration. Coupled with comprehensive 2D NMR spectroscopy, this self-validating workflow ensures the highest standards of scientific integrity before this critical building block is committed to complex, multi-step syntheses.
References
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"Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter", Organic Process Research & Development, ACS Publications. URL:[Link]
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"Single-crystal X-ray Diffraction", SERC, Carleton College. URL:[Link]
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"How to grow crystals for X-ray crystallography", International Union of Crystallography (IUCr). URL:[Link]
